Diethyl 2-chloropyrimidine-4,5-dicarboxylate
Overview
Description
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical compound with the molecular formula C10H11ClN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-chloropyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with 2-chloropyrimidine-4,5-dicarboxylic acid. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chloropyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), and under mild heating.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted pyrimidine derivatives.
Hydrolysis: The major products are 2-chloropyrimidine-4,5-dicarboxylic acid and ethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-chloropyrimidine-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-chloropyrimidine-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-bromopyrimidine-4,5-dicarboxylate
- Diethyl 2-fluoropyrimidine-4,5-dicarboxylate
- Diethyl 2-iodopyrimidine-4,5-dicarboxylate
Uniqueness
Diethyl 2-chloropyrimidine-4,5-dicarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different chemical and physical properties, making it suitable for specific applications.
Properties
IUPAC Name |
diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQAZEHEYSOONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611441 | |
Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90794-84-6 | |
Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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